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Compound of Interest

Compound Name:
1-(3-

Diethylaminopropyl)Piperazine

Cat. No.: B1301069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected spectral

characteristics and general analytical methodologies for 1-(3-Diethylaminopropyl)Piperazine.

As of the latest search, specific experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for this

compound is not readily available in public databases. The information presented herein is

based on established principles of organic spectroscopy and data from analogous structures.

Introduction
1-(3-Diethylaminopropyl)Piperazine is a diamine derivative with potential applications in

pharmaceutical and chemical research. Its structure, featuring a piperazine ring, a diethylamino

group, and a propyl linker, gives rise to a distinct spectral fingerprint. This guide outlines the

probable spectral data and the experimental protocols for its determination.

Chemical Structure:

Molecular Formula: C₁₁H₂₅N₃[1]

Molecular Weight: 199.34 g/mol [1]

Predicted and Expected Spectral Data
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Due to the absence of specific experimental data, this section details the predicted and

expected spectral characteristics based on the molecule's functional groups and data from

similar compounds.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a compound.[2] For 1-(3-
Diethylaminopropyl)Piperazine, electrospray ionization (ESI) would be a suitable method.

Table 1: Predicted Mass Spectrometry Data[3]

Adduct Predicted m/z

[M+H]⁺ 200.21213

[M+Na]⁺ 222.19407

[M-H]⁻ 198.19757

[M+NH₄]⁺ 217.23867

[M+K]⁺ 238.16801

[M]⁺ 199.20430

Note: These values are computationally predicted and await experimental verification.

Expected Fragmentation: The molecule is expected to fragment via cleavage of the C-C and C-

N bonds. Common fragments would likely arise from the loss of the diethylamino group, the

propyl chain, or cleavage within the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum will show signals corresponding to the different proton environments in

the molecule. The chemical shifts are influenced by the electronegativity of the adjacent

nitrogen atoms.
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Table 2: Expected ¹H NMR Spectral Data

Assignment
Expected Chemical
Shift (ppm)

Multiplicity Integration

-N(CH₂CH₃)₂ (methyl

protons)
~1.0 Triplet 6H

-N(CH₂CH₃)₂

(methylene protons)
~2.5 Quartet 4H

-CH₂-CH₂-CH₂-

(central methylene)
~1.7 Quintet 2H

Piperazine-CH₂-CH₂- ~2.4 Triplet 2H

Diethylamino-CH₂-

CH₂-
~2.4 Triplet 2H

Piperazine ring

protons
~2.3 - 2.9 Multiplet 8H

Piperazine N-H Broad singlet, variable Singlet 1H

Note: These are estimated chemical shifts and may vary based on the solvent and other

experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ¹³C NMR Spectral Data
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Assignment Expected Chemical Shift (ppm)

-N(CH₂CH₃)₂ (methyl carbons) ~12

-N(CH₂CH₃)₂ (methylene carbons) ~47

-CH₂-CH₂-CH₂- (central carbon) ~25

Piperazine-CH₂-CH₂- ~57

Diethylamino-CH₂-CH₂- ~53

Piperazine ring carbons ~46, ~55

Note: These are estimated chemical shifts and are influenced by the solvent and experimental

setup.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 4: Expected IR Absorption Bands

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (secondary amine) 3350 - 3310 Weak-Medium

C-H Stretch (aliphatic) 3000 - 2850 Strong

N-H Bend (secondary amine) 1580 - 1490 Variable

C-N Stretch 1250 - 1020 Medium

Note: The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key identifying

feature.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectral data.
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Sample Preparation
NMR Spectroscopy: The sample (typically 5-10 mg) should be dissolved in a deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is

critical and can affect chemical shifts.

Mass Spectrometry: For ESI-MS, the sample is typically dissolved in a mixture of volatile

organic solvents like methanol or acetonitrile and water to a concentration of about 1 mg/mL.

[4] Further dilution to the µg/mL or ng/mL range is often necessary.

IR Spectroscopy: As 1-(3-Diethylaminopropyl)Piperazine is a liquid, a neat spectrum can

be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal resolution.

¹H NMR: A standard proton experiment is performed. Key parameters to set include the

number of scans, relaxation delay, and spectral width.

¹³C NMR: A proton-decoupled ¹³C experiment is standard. A larger number of scans is

typically required due to the lower natural abundance of ¹³C.

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Mode: Data can be acquired in both positive and negative ion modes to observe different

adducts.

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure: A background spectrum of the empty sample compartment is recorded first.

Then, the sample is placed in the beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background to produce the final spectrum.
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Data Interpretation Workflow
The following diagram illustrates a typical workflow for the spectral analysis and structure

elucidation of an organic compound like 1-(3-Diethylaminopropyl)Piperazine.
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Caption: Workflow for Spectral Analysis of an Organic Compound.

Conclusion
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While experimental spectral data for 1-(3-Diethylaminopropyl)Piperazine is not currently

available in the public domain, a comprehensive analysis of its structure allows for the

prediction of its key spectral features. The methodologies outlined in this guide provide a robust

framework for researchers to acquire and interpret the necessary data for the unambiguous

identification and characterization of this compound. The combined application of MS, NMR,

and IR spectroscopy will be essential for confirming its molecular structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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